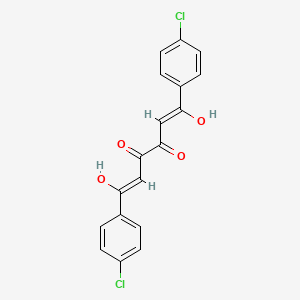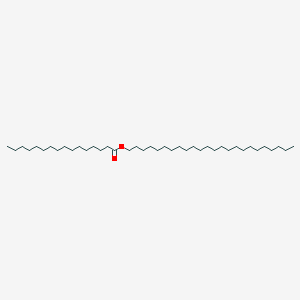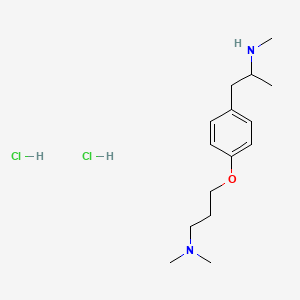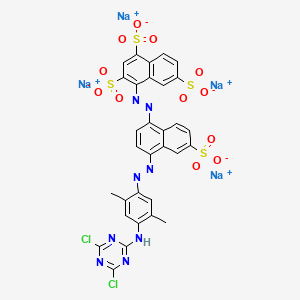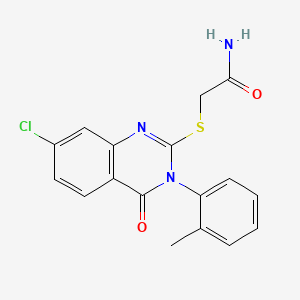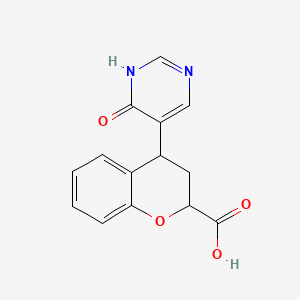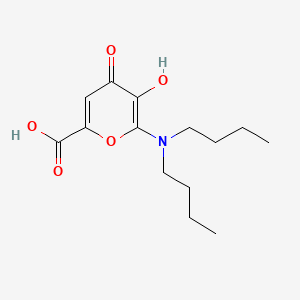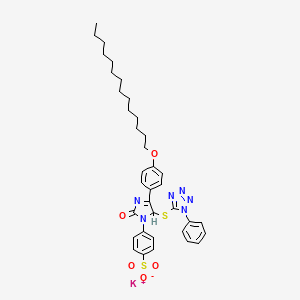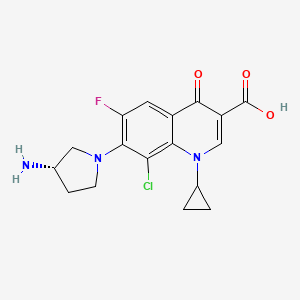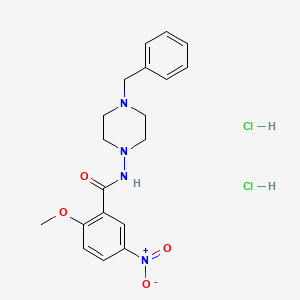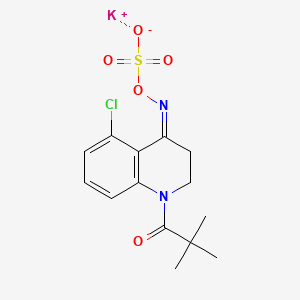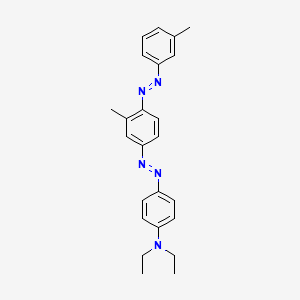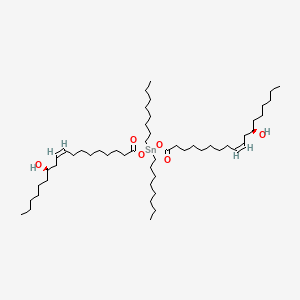
Tetramethylammonium sorbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylammonium sorbate is a compound that combines the tetramethylammonium cation with the sorbate anion The tetramethylammonium cation is a quaternary ammonium ion with the chemical formula [Me4N]+, where Me represents a methyl group Sorbate, on the other hand, is derived from sorbic acid, a naturally occurring compound used primarily as a preservative
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium sorbate can be synthesized through a reaction between tetramethylammonium hydroxide and sorbic acid. The reaction typically occurs in an aqueous medium, where tetramethylammonium hydroxide acts as a base, neutralizing the sorbic acid to form this compound and water.
Industrial Production Methods: Industrial production of this compound involves the large-scale mixing of tetramethylammonium hydroxide and sorbic acid under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: Tetramethylammonium sorbate undergoes several types of chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Under certain conditions, the sorbate anion can be reduced, although this is less common.
Substitution: The tetramethylammonium cation can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for sorbate.
Substitution: Nucleophiles like halides can react with the tetramethylammonium cation under appropriate conditions.
Major Products:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Reduced forms of sorbate, though less common.
Substitution: Tetramethylammonium salts with different anions.
科学研究应用
Tetramethylammonium sorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of tetramethylammonium sorbate involves its interaction with cellular membranes and enzymes. The tetramethylammonium cation can disrupt membrane integrity, leading to increased permeability and potential cell death. The sorbate anion can inhibit enzyme activity by interacting with active sites or altering enzyme conformation. These combined effects contribute to the compound’s antimicrobial properties and its potential use in various applications.
相似化合物的比较
Tetramethylammonium chloride: A common quaternary ammonium compound used in chemical synthesis and pharmacological research.
Tetramethylammonium hydroxide: Used in organic synthesis and as a strong base in various chemical reactions.
Sorbic acid: A naturally occurring compound used as a preservative in food and pharmaceuticals.
Uniqueness: Tetramethylammonium sorbate is unique in that it combines the properties of both tetramethylammonium and sorbate, resulting in a compound with enhanced antimicrobial properties and potential applications in diverse fields. Its ability to disrupt cellular membranes and inhibit enzyme activity sets it apart from other similar compounds.
属性
CAS 编号 |
72138-90-0 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
(2E,4E)-hexa-2,4-dienoate;tetramethylazanium |
InChI |
InChI=1S/C6H8O2.C4H12N/c1-2-3-4-5-6(7)8;1-5(2,3)4/h2-5H,1H3,(H,7,8);1-4H3/q;+1/p-1/b3-2+,5-4+; |
InChI 键 |
NIEOQTZTGJGHKV-STWYSWDKSA-M |
手性 SMILES |
C/C=C/C=C/C(=O)[O-].C[N+](C)(C)C |
规范 SMILES |
CC=CC=CC(=O)[O-].C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


